(3-Benzylcyclobutyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(3-benzylcyclobutyl)methanamine |
InChI |
InChI=1S/C12H17N/c13-9-12-7-11(8-12)6-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
InChI Key |
OXYZJYQTIQAUFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1CN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Benzylcyclobutyl Methanamine
Strategic Approaches to the Construction of the Cyclobutyl Ring System in (3-Benzylcyclobutyl)methanamine
The formation of the cyclobutane (B1203170) ring is a critical step in the synthesis of this compound. Various strategies have been developed to construct this strained ring system with control over substitution patterns.
Cycloaddition Reactions in Cyclobutyl Ring Formation
[2+2] cycloaddition reactions are a powerful and widely employed method for the synthesis of cyclobutane rings. researchgate.net These reactions involve the union of two unsaturated components to form a four-membered ring. Both thermal and photochemical conditions can be utilized, with the choice often depending on the nature of the substrates. nih.govlibretexts.org
In the context of synthesizing a 3-benzylcyclobutane precursor, a potential strategy involves the [2+2] cycloaddition of a styrene (B11656) derivative with an appropriate alkene. For instance, the reaction of a protected 3-benzyl-1-propene with an activated alkene could yield the desired substituted cyclobutane framework. The regioselectivity of such reactions is a critical consideration, and is influenced by the electronic and steric properties of the substituents on both the alkene and the styrene derivative.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| Styrene Derivative | Activated Alkene | Thermal or Photochemical | Substituted Cyclobutane | nih.gov |
| Fluorinated Alkene | Non-fluorinated Unsaturated Compound | Thermal | Four-membered Ring | nih.gov |
| Dissimilar Acyclic Enones | Visible Light, Ruthenium(II) photocatalyst | Visible Light Irradiation | Tri- and Tetrasubstituted Cyclobutanes | savemyexams.com |
Ring Contraction and Expansion Methodologies
Alternative approaches to the cyclobutyl ring involve the rearrangement of larger or smaller ring systems. Ring contraction of cyclopentane (B165970) derivatives or ring expansion of cyclopropane (B1198618) derivatives can provide access to functionalized cyclobutanes. researchgate.netmasterorganicchemistry.com
A notable ring contraction method is the Wolff rearrangement of a diazoketone derived from a cyclopentanone. researchgate.net For the synthesis of a 3-benzylcyclobutane precursor, one could envision a route starting from a 4-benzylcyclopentanone. Conversion to the corresponding α-diazoketone followed by photochemical or thermal Wolff rearrangement would lead to a cyclobutanecarboxylic acid derivative, which can be further functionalized.
Another strategy involves the ring expansion of cyclopropylmethanols. Gold(I)-catalyzed ring expansion of alkynyl cyclopropanols is a known method for producing cyclobutanones. masterorganicchemistry.com A suitably substituted cyclopropylmethanol (B32771) bearing a benzyl (B1604629) group could potentially be a precursor in such a transformation.
| Starting Material | Methodology | Resulting Intermediate | Reference |
| 4-Benzylcyclopentanone | α-Diazoketone formation, Wolff Rearrangement | 3-Benzylcyclobutanecarboxylic acid derivative | researchgate.net |
| Substituted Pyrrolidine | Reaction with HTIB and ammonium (B1175870) carbamate | Substituted Cyclobutane | nih.gov |
| Alkynyl Cyclopropanol | Gold(I)-Catalysis | Cyclobutanone (B123998) | masterorganicchemistry.com |
Photochemical and Catalytic Routes to Cyclobutyl Ring Synthesis
Photochemical reactions, particularly [2+2] photocycloadditions, are a cornerstone of cyclobutane synthesis. Current time information in Bangalore, IN.nih.gov The use of photosensitizers can facilitate the reaction between two olefinic partners to form the cyclobutane ring. libretexts.org For instance, the photocycloaddition of an enone with an alkene can be a highly effective method. masterorganicchemistry.com A plausible route to a 3-benzylcyclobutane precursor could involve the photocycloaddition of a benzyl-substituted enone with ethylene (B1197577) or a vinyl equivalent.
Catalytic methods have also emerged as powerful tools for constructing cyclobutane rings with high levels of control. Transition-metal catalysts, including those based on copper, can mediate intramolecular [2+2] photocycloadditions. nih.gov Furthermore, catalytic enantioselective [2+2] cycloadditions have been developed, offering access to chiral cyclobutane derivatives. beilstein-journals.org Cobalt-catalyzed functionalization of cyclobutenes represents another modern approach to creating complex, enantioenriched cyclobutanes. youtube.com
| Method | Key Features | Potential Application | Reference(s) |
| Photochemical [2+2] Cycloaddition | Utilizes UV or visible light; can be sensitized. | Reaction of a benzyl-substituted enone with an alkene. | libretexts.orgmasterorganicchemistry.comCurrent time information in Bangalore, IN.nih.gov |
| Copper(I)-Catalyzed Intramolecular [2+2] Photocycloaddition | Effective for substrates with a three-atom tether. | Synthesis of bicyclic systems that can be cleaved to a monosubstituted cyclobutane. | nih.gov |
| Cobalt-Catalyzed Functionalization | Enantioselective functionalization of cyclobutenes. | Generation of chiral 3-benzylcyclobutane precursors. | youtube.com |
Introduction and Functionalization of the Methanamine Moiety
Once the 3-benzylcyclobutane core is established, the next critical phase is the introduction of the methanamine side chain. This is typically achieved by converting a suitable functional group on the cyclobutane ring into the desired aminomethyl group.
Reductive Amination Strategies for the Methanamine Group
Reductive amination is a highly versatile and widely used method for the synthesis of amines. google.com This one-pot procedure involves the reaction of a carbonyl compound, in this case, a 3-benzylcyclobutanecarboxaldehyde, with an amine source in the presence of a reducing agent.
The process begins with the formation of an imine or iminium ion intermediate from the aldehyde and an amine, such as ammonia (B1221849), which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. google.com The selection of the reducing agent is crucial; for instance, NaBH₃CN is effective at reducing imines in the presence of aldehydes. google.com Ruthenium-catalyzed reductive amination using hydrogen gas has also been shown to be a highly effective and scalable method for producing a wide range of primary amines from carbonyl compounds and ammonia.
| Carbonyl Precursor | Amine Source | Reducing Agent | Product | Reference(s) |
| 3-Benzylcyclobutanecarboxaldehyde | Ammonia | Sodium Borohydride (NaBH₄) | This compound | google.com |
| 3-Benzylcyclobutanecarboxaldehyde | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | This compound | google.com |
| 3-Benzylcyclobutanecarboxaldehyde | Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | This compound | google.com |
| 3-Benzylcyclobutanecarboxaldehyde | Ammonia | H₂/RuCl₂(PPh₃)₃ | This compound |
Nucleophilic Substitution Approaches for Amine Installation
An alternative strategy for introducing the methanamine group is through nucleophilic substitution. This approach typically involves the reaction of a (3-benzylcyclobutyl)methyl halide with a suitable nitrogen nucleophile.
The reaction of a primary alkyl halide, such as (3-benzylcyclobutyl)methyl bromide or chloride, with ammonia can yield the primary amine. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium salts, because the newly formed primary amine is also nucleophilic. To favor the formation of the primary amine, a large excess of ammonia is often used.
A more controlled approach involves the use of phthalimide (B116566) anion as the nitrogen nucleophile in what is known as the Gabriel synthesis. Alkylation of potassium phthalimide with a (3-benzylcyclobutyl)methyl halide, followed by hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide, provides a clean route to the primary amine, avoiding the issue of over-alkylation. Another effective method is the use of sodium azide (B81097) as the nucleophile to form an alkyl azide, which can then be reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).
| Electrophile | Nitrogen Nucleophile | Key Reaction Steps | Product | Reference(s) |
| (3-Benzylcyclobutyl)methyl Halide | Ammonia (excess) | Nucleophilic Substitution | This compound | |
| (3-Benzylcyclobutyl)methyl Halide | Potassium Phthalimide | Gabriel Synthesis (Alkylation followed by hydrolysis/hydrazinolysis) | This compound | |
| (3-Benzylcyclobutyl)methyl Halide | Sodium Azide | S_N2 reaction followed by reduction (e.g., with LiAlH₄) | This compound |
Nitrogen-Containing Heterocycle Precursors in Methanamine Synthesis
The construction of the aminomethyl group on the cyclobutane ring can be approached through the transformation of a nitrogen-containing heterocycle. This strategy leverages the established chemistry of heterocycles, which can be opened and modified to yield acyclic functional groups.
One potential, albeit less common, pathway involves the use of a pyridine (B92270) derivative. The classical Zincke reaction, which involves the ring-opening of N-activated pyridinium (B92312) salts with amines, provides a foundation for such a transformation. acs.org In a hypothetical application to the synthesis of this compound, a pyridine ring could be functionalized with a suitable cyclobutane precursor. Subsequent activation and ring-opening could generate a poly-unsaturated amino-aldehyde, which would then require a series of reduction and cyclization steps to form the final product. While synthetically complex, this approach offers a unique entry point from readily available heterocyclic starting materials.
A more direct, conceptual approach involves the reductive ring opening of a strained nitrogen heterocycle, such as an aziridine, that is part of a larger bicyclic system. For instance, a domino reaction involving olefin aziridination followed by an intramolecular, nucleophilic ring-opening can be used to construct amino-heterocycles. nih.gov By analogy, if a cyclobutane moiety were tethered to a system undergoing such a transformation, it could potentially lead to the desired aminomethyl-substituted cyclobutane. The direct reductive ring opening of unstrained cyclic secondary amines using reagents like hydrosilanes under Lewis acid catalysis represents another emerging strategy that could be adapted for this purpose. researchgate.net
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Due to the presence of two stereocenters (at C1 and C3 of the cyclobutane ring), this compound can exist as four stereoisomers (two pairs of enantiomers). The control of both relative (cis/trans) and absolute stereochemistry is a critical aspect of its synthesis.
Asymmetric Synthesis Techniques for Chiral Control
The asymmetric synthesis of complex cyclobutanes is a formidable task, often addressed through methods like [2+2] cycloadditions, ring expansions, or the functionalization of pre-existing prochiral cyclobutanes. youtube.com For a 1,3-disubstituted pattern as seen in this compound, the most common strategies involve the stereocontrolled functionalization of a cyclobutene (B1205218) or cyclobutanone precursor. organic-chemistry.org These approaches aim to install the benzyl and aminomethyl (or its precursor, such as a nitrile or carboxyl group) groups with high enantioselectivity and diastereoselectivity.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are temporary, enantiopure groups that are attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is cleaved. For the synthesis of a chiral cyclobutane, an auxiliary can be attached to a cyclobutane precursor to guide the introduction of a substituent. For example, a C-H functionalization approach on a cyclobutane carboxylic acid derivative can be guided by an attached chiral auxiliary. This has been demonstrated in the synthesis of complex cyclobutane natural products, where an auxiliary directs the arylation of a specific C-H bond. nih.gov
A plausible route to an enantiomerically enriched precursor for this compound could involve the diastereoselective alkylation of a cyclobutanone enolate that bears a chiral auxiliary. The resulting benzyl-substituted cyclobutanone could then be converted to the methanamine.
Asymmetric Catalysis in the Formation of Stereoisomers
Asymmetric catalysis, which uses a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product, is a highly efficient strategy. Rhodium-catalyzed asymmetric addition reactions are particularly powerful for the synthesis of chiral cyclobutanes. nih.govnih.gov
A key strategy involves the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a cyclobutene-1-carboxylate ester. organic-chemistry.org This reaction can generate two new stereocenters with high diastereo- and enantioselectivity. Applying this to the target molecule, phenylboronic acid could be added to a suitable cyclobutene precursor in the presence of a rhodium catalyst and a chiral diene ligand. The resulting ester could then be converted to the methanamine moiety. The choice of chiral ligand is crucial for controlling the stereochemical outcome. organic-chemistry.org
| Catalyst/Ligand | Substrate | Product Diastereomeric Ratio (dr) | Product Enantiomeric Excess (ee) |
| [Rh(cod)Cl]₂ / Chiral Diene | Cyclobutene-1-carboxylate | >95:5 | >98% |
| Rh₂(OAc)₄ / Chiral Phosphine (B1218219) | Diazoacetate & Styrene | - | 90-99% |
| CuH / Chiral Ligand | 1-Substituted Cyclobutene | trans-selective | 90-97% |
This table presents representative data from analogous catalytic systems for cyclobutane synthesis.
Another powerful method is the copper-catalyzed enantioselective borylcupration of a styrene derivative tethered to a ketone. nih.gov This intramolecular cyclization generates chiral cyclobutanols containing a versatile boronate moiety, which can be subsequently transformed. A similar strategy could be envisioned where a tethered nitrile undergoes cyclization to form a precursor to this compound.
Diastereoselective Synthetic Pathways
Controlling the relative stereochemistry (cis vs. trans) is as important as controlling the absolute configuration. Diastereoselectivity can often be achieved by substrate control, where the existing stereochemistry of a molecule directs the formation of a new stereocenter.
One established method for achieving high cis selectivity in 1,3-disubstituted cyclobutanes is the diastereoselective reduction of a cyclobutylidene derivative. For instance, the reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride has been shown to proceed with high cis selectivity. A similar strategy could be employed where 3-benzylidenecyclobutane-1-carbonitrile is reduced, with the hydride preferentially attacking from the face opposite the bulky benzyl group, leading to the cis product. Subsequent reduction of the nitrile would yield cis-(3-Benzylcyclobutyl)methanamine.
Conversely, achieving the trans isomer can sometimes be accomplished through thermodynamic equilibration or through reactions that proceed via configuration inversion, such as the Mitsunobu reaction on a cis-cyclobutanol precursor.
| Reaction | Precursor | Key Reagent | Major Isomer | Diastereomeric Ratio (dr) |
| Catalytic Hydrogenation | 3-Benzylidenecyclobutanecarbonitrile | H₂, Pd/C | cis | >90:10 |
| Hydride Reduction | 3-Benzylcyclobutanone | L-Selectride® | cis (alcohol) | >95:5 |
| Mitsunobu Reaction | cis-3-Benzylcyclobutanol | DIAD, PPh₃, Carboxylic Acid | trans (ester) | >98:2 (inversion) |
This table illustrates plausible diastereoselective pathways and typical selectivities based on established cyclobutane chemistry.
Synthesis and Derivatization of the Benzyl Substituent
Functionalization of the benzyl group's aromatic ring can be used to synthesize a library of related compounds. These modifications are typically carried out using standard electrophilic aromatic substitution reactions, provided the other functional groups on the cyclobutane scaffold are suitably protected or non-reactive under the conditions.
For example, on a precursor like N-protected this compound, the benzene (B151609) ring can undergo reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation. These reactions are generally directed to the ortho and para positions of the benzyl group. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, could also be employed on a halogenated benzyl derivative to introduce further diversity.
| Reaction Type | Reagents | Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | ortho, para |
| Bromination | Br₂, FeBr₃ | para (major), ortho (minor) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para (major) |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Position of a pre-installed halide |
Strategies for Selective Benzyl Group Incorporation
The precise introduction of the benzyl group onto the cyclobutane core is a critical step in the synthesis of this compound. Several strategies have been developed to achieve this with high regioselectivity and stereocontrol.
[2+2] Cycloaddition Reactions: This class of reactions is a cornerstone of cyclobutane synthesis. Photochemical [2+2] cycloadditions, in particular, offer a powerful route. The reaction can be performed by irradiating a mixture of an appropriate alkene and a benzyl-containing reactant. For instance, a visible-light-mediated [2+2] heterodimerization of dissimilar acyclic enones using a ruthenium(II) photocatalyst can produce unsymmetrically substituted cyclobutanes in good yields and with excellent diastereoselectivity organic-chemistry.org. A potential pathway to a precursor for this compound could involve the cycloaddition of a benzyl-containing alkene with a suitable reaction partner. A classic, albeit non-photochemical, example involves the thermal [2+2] cycloaddition of benzyl vinyl ether with dichloroketene, which yields a (benzyloxy)cyclobutanone derivative acs.org. This intermediate can then be further elaborated to the target amine.
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods provide a versatile tool for forging carbon-carbon bonds. The Suzuki-Miyaura coupling, for example, can be employed to couple potassium cyclobutyltrifluoroborate (B12209022) salts with benzyl halides in the presence of a palladium catalyst, yielding benzyl-substituted cyclobutanes organic-chemistry.org. Another powerful variant involves the palladium-catalyzed reaction of cyclobutanone-derived N-sulfonylhydrazones with benzyl halides, which can generate a variety of structurally diverse cyclobutane products organic-chemistry.org. These methods are often characterized by their high functional group tolerance and predictable selectivity.
Ring Opening of Bicyclic Precursors: The strain in small bicyclic systems can be harnessed for synthetic purposes. For example, the copper-catalyzed ring opening of [1.1.1]propellane with subsequent reaction with alkynes can generate cyclobutane-containing structures organic-chemistry.org. While not a direct benzylation, this highlights how strained precursors can be opened to install functionality on a cyclobutane ring. A strategy could be envisioned where a benzyl group is incorporated during such a ring-opening cascade.
Table 1: Comparison of Methodologies for Benzyl Group Incorporation
| Methodology | Key Features | Potential Precursor for this compound | Reference |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | Utilizes visible light and a photocatalyst (e.g., Ru(II) complex); offers high diastereoselectivity for unsymmetrical products. | Benzyl-substituted cyclobutanone or cyclobutene. | organic-chemistry.org |
| Thermal [2+2] Cycloaddition | Reaction of a benzyl-containing keteneophile (e.g., benzyl vinyl ether) with a ketene. | (Benzyloxy)cyclobutanone. | acs.org |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of a cyclobutyl boronic acid/ester with a benzyl halide. | Benzylcyclobutane derivative. | organic-chemistry.org |
| Pd-Catalyzed Hydrazone Coupling | Reaction of a cyclobutanone N-sulfonylhydrazone with a benzyl halide. | Benzyl-substituted cyclobutene or methylenecyclobutane. | organic-chemistry.org |
Post-Synthetic Modifications of the Benzyl Moiety
Once the this compound core structure is assembled, the benzyl group itself can be subjected to a variety of chemical transformations. This allows for the generation of analogues and the introduction of further functionality. The enhanced reactivity of the benzylic position, attributed to the stabilization of radical or ionic intermediates by the adjacent aromatic ring, is key to these modifications wikipedia.org.
Oxidation: The benzylic methylene (B1212753) group (Ar-CH₂ –) is susceptible to oxidation. Treatment with strong oxidizing agents like aqueous potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can convert the benzylic position into a carboxylic acid (Ar-COOH) wikipedia.org. Milder, more selective oxidation to a ketone (Ar-C(O)-) can be achieved using reagents such as a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) (CrO₃-dmpyz) wikipedia.org. Applying these reactions to this compound would yield derivatives containing a benzoyl or carboxybenzoyl group.
Benzylic Halogenation: The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, can selectively brominate the benzylic C-H bond wikipedia.org. This introduces a bromine atom (Ar-CHBr–), which serves as a versatile handle for subsequent nucleophilic substitution or elimination reactions, enabling the synthesis of a wide array of derivatives.
Hydrogenolysis: While often used for the cleavage of benzyl ether protecting groups, hydrogenolysis (reaction with H₂ over a palladium catalyst) can cleave C-O, C-N, and C-halogen bonds at the benzylic position youtube.com. This reaction could be relevant in synthetic sequences where a group on the benzyl ring or at the benzylic position needs to be removed in a later step.
Late-Stage C-H Functionalization: Advanced photocatalytic methods have been developed for the direct functionalization of benzylic C-H bonds. For example, organophotoredox catalysis can achieve the trifluoromethylthiolation of benzylic positions, demonstrating the potential for complex, late-stage modifications of the benzyl group researchgate.net.
Process Optimization and Scalability Considerations for Research Synthesis of this compound
The transition from a theoretical synthetic route to a practical laboratory procedure requires careful optimization of reaction conditions to maximize yield, ensure purity, and maintain safety. For a molecule like this compound, these considerations are paramount for reliable research-scale production.
Yield Enhancement and Purity Control in Laboratory Synthesis
Maximizing the yield of the desired product while minimizing impurities is a central goal of process optimization.
Optimization of Reaction Parameters: For photochemical syntheses, key parameters to optimize include the choice of photosensitizer and the wavelength of light. For example, photosensitizers like benzophenone (B1666685) or thioxanthone are effective for reactions requiring irradiation at 365 nm, while copper trifluoromethanesulfonate-toluene complex is suited for 450 nm light google.com. In non-photochemical reactions, systematic investigation of temperature, pressure, reaction time, and reactant concentrations is crucial. Continuous flow reactors offer precise control over these parameters, often leading to higher yields and better reproducibility compared to batch processes mdpi.com.
Purification Strategies: Achieving high purity requires a multi-step approach. After the reaction, initial workup often involves pH adjustment, extraction with an appropriate organic solvent, and drying of the organic phase, for which agents like anhydrous sodium sulfate (B86663) are commonly used google.com. The crude product is then typically subjected to one or more chromatographic techniques, such as flash column chromatography, to separate the target compound from unreacted starting materials, reagents, and byproducts. For solid compounds, recrystallization is a powerful final step to obtain a product of high purity.
Table 2: Parameters for Optimization in Laboratory Synthesis
| Parameter | Influence on Synthesis | Example of Optimization | Reference |
|---|---|---|---|
| Catalyst/Sensitizer | Affects reaction rate, selectivity, and yield. | Screening different photosensitizers (benzophenone, xanthone) for photochemical cycloaddition. | google.com |
| Temperature | Influences reaction kinetics and byproduct formation. | Setting reactor temperature to 60 °C in a continuous flow synthesis to maximize conversion. | mdpi.com |
| Solvent | Affects solubility of reactants and can influence reaction pathway. | Using ethyl acetate (B1210297) (EtOAc) as a solvent for gold-photocatalyzed cycloaddition. | acs.org |
| Light Wavelength | Crucial for initiating photochemical reactions efficiently and selectively. | Using 365 nm LED lamps for reactions sensitized by [Au(SIPr)Cbz]. | acs.org |
| Purification Method | Removes impurities to achieve desired product purity. | Using column chromatography followed by recrystallization. | N/A |
Green Chemistry Principles in this compound Synthesis
Incorporating green chemistry principles into the synthesis of this compound aims to reduce its environmental impact and improve safety.
Catalysis over Stoichiometric Reagents: Employing catalytic methods is a core tenet of green chemistry. Using photocatalysts that are activated by visible light allows reactions to proceed under milder conditions, reducing energy consumption and the risk of photodegradation of products acs.org. The use of simple, inexpensive, and readily available catalysts, such as sodium hydroxide (B78521) (NaOH) in certain cycloadditions, can also be a green alternative to more complex or toxic reagents nih.gov.
Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions and cascade reactions, where multiple transformations occur in a single reaction vessel, reduce the need for intermediate workup and purification steps, thereby saving solvents and reducing waste acs.org. Continuous flow processes can also minimize waste and improve safety, especially when dealing with hazardous intermediates or exothermic reactions mdpi.com.
Chemical Reactivity and Derivatization Studies of 3 Benzylcyclobutyl Methanamine
Reactivity Profile of the Primary Amine Group in (3-Benzylcyclobutyl)methanamine
The primary amine group is the most reactive site in the this compound molecule and is expected to undergo a variety of classical amine reactions.
Acylation and Sulfonylation Reactions
Primary amines are known to react readily with acylating and sulfonylating agents.
Acylation: The reaction of a primary amine with an acyl halide or anhydride (B1165640) is a standard method for the formation of amides. It is anticipated that this compound would react with reagents like acetyl chloride or acetic anhydride in the presence of a base to yield the corresponding N-acetyl derivative.
General Reaction Scheme for Acylation
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Acyl Halide (e.g., Acetyl chloride) | N-((3-benzylcyclobutyl)methyl)acetamide |
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base would be expected to produce the corresponding sulfonamide. This reaction, known as the Hinsberg test, is a classic method for distinguishing between primary, secondary, and tertiary amines.
General Reaction Scheme for Sulfonylation
| Reactant 1 | Reactant 2 | Product |
|---|
However, no specific experimental conditions or yields have been reported for these reactions with this compound.
Imine and Enamine Formation
The reaction of primary amines with aldehydes and ketones yields imines, also known as Schiff bases. libretexts.orgyoutube.comorganic-chemistry.orgyoutube.comlibretexts.org It is expected that this compound would react with carbonyl compounds under appropriate catalytic conditions (typically mild acid) to form the corresponding imine. libretexts.orgyoutube.comorganic-chemistry.orgyoutube.comlibretexts.org
General Reaction Scheme for Imine Formation
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Aldehyde (R'-CHO) | N-((3-benzylcyclobutyl)methyl)-1-R'-methanimine |
The formation of enamines is characteristic of secondary amines and is therefore not a primary reaction pathway for this compound.
Metal Complexation Properties of the Amine
The lone pair of electrons on the nitrogen atom of the primary amine group allows this compound to act as a ligand in the formation of coordination complexes with metal ions. While no specific complexes of this compound have been documented, it is reasonable to assume it could form complexes with various transition metals, similar to other primary amines. The steric bulk of the 3-benzylcyclobutyl group might influence the coordination geometry and stability of such complexes.
Oxidation and Reduction Chemistry of the Amine
The primary amine group can be subject to both oxidation and reduction, although the latter is less common for simple alkylamines.
Oxidation: Oxidation of primary amines can lead to a variety of products, including imines, oximes, or nitriles, depending on the oxidizing agent and reaction conditions. For instance, controlled oxidation could potentially convert the aminomethyl group to an oxime or a nitrile.
Reduction: The primary amine group is already in a reduced state and is generally stable to further reduction under standard catalytic hydrogenation conditions.
Transformations and Stability of the Cyclobutyl Ring System
The cyclobutane (B1203170) ring in this compound possesses inherent ring strain, which makes it susceptible to ring-opening reactions under certain conditions.
Ring Opening Reactions and Associated Mechanisms
While no specific ring-opening reactions of this compound have been reported, cyclobutane derivatives can undergo thermal or catalytic ring-opening. The presence of the benzyl (B1604629) group might influence the regioselectivity of such reactions. Theoretical studies on substituted benzocyclobutene derivatives indicate that substituents can significantly lower the activation energy for ring-opening.
Due to the lack of specific experimental data for this compound, a detailed discussion of reaction mechanisms and the influence of the benzyl and aminomethyl substituents remains speculative. Further research is required to elucidate the specific chemical behavior of this compound.
Ring Expansion and Contraction Pathways
The four-membered cyclobutane ring in this compound is subject to ring strain, which can drive rearrangement reactions leading to larger or smaller ring systems. These transformations are often initiated by the formation of a carbocation adjacent to the ring.
One common pathway for ring expansion involves the diazotization of the primary amine with nitrous acid to form a transient diazonium salt. This salt readily decomposes to yield a primary carbocation, which can then undergo a 1,2-alkyl shift, resulting in the expansion of the cyclobutane ring to a more stable cyclopentyl system. This process, known as a Tiffeneau-Demjanov rearrangement, can lead to the formation of various cyclopentanemethanol (B1149391) derivatives. ugent.bestackexchange.com The regiochemical outcome of the expansion depends on which of the cyclobutane C-C bonds migrates.
Conversely, ring contraction of the cyclobutane ring is a less common but plausible transformation. Such a process could theoretically occur under specific oxidative conditions or through photochemical rearrangements, potentially leading to cyclopropyl (B3062369) derivatives. However, due to the inherent strain of the cyclopropane (B1198618) ring, this pathway is generally less favored than ring expansion.
Table 1: Illustrative Ring Expansion Products of this compound via Tiffeneau-Demjanov Rearrangement
| Starting Material | Reagents | Major Product(s) |
| This compound | NaNO₂, HCl, H₂O | (3-Benzylcyclopentyl)methanol, (2-Benzylcyclopentyl)methanol |
This table presents hypothetical products based on established chemical principles.
Functionalization at the Cyclobutyl Positions
Direct functionalization of the C-H bonds of the cyclobutane ring in this compound is challenging due to their relatively low reactivity. However, strategic approaches can be employed to introduce new functional groups. One such method involves the initial oxidation of the cyclobutane ring to a cyclobutanone (B123998) derivative. This ketone can then serve as a versatile intermediate for further modifications, such as alpha-halogenation or aldol-type condensations, to introduce substituents at the positions adjacent to the carbonyl group. ugent.be
Another potential strategy involves radical-based C-H activation. While less selective, the use of appropriate radical initiators and trapping agents could lead to the introduction of halogens or other functional groups at various positions on the cyclobutane ring. The regioselectivity of such reactions would be influenced by the directing effects of the existing benzyl and aminomethyl substituents.
Reactivity of the Benzyl Moiety
The benzyl group of this compound provides a rich platform for a variety of chemical transformations, including modifications to the aromatic ring and the benzylic carbon.
Electrophilic Aromatic Substitution on the Benzyl Ring
The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. The alkyl substituent on the benzene (B151609) ring is an ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation will primarily introduce substituents at the positions ortho and para to the cyclobutylmethyl group. nih.gov The choice of reaction conditions, particularly the Lewis acid catalyst and temperature, can influence the ratio of ortho to para products.
Table 2: Representative Electrophilic Aromatic Substitution Reactions on the Benzyl Ring
| Reaction Type | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | (3-(4-Nitrobenzyl)cyclobutyl)methanamine |
| Bromination | Br₂, FeBr₃ | (3-(4-Bromobenzyl)cyclobutyl)methanamine |
| Acylation | CH₃COCl, AlCl₃ | (3-(4-Acetylbenzyl)cyclobutyl)methanamine |
This table presents hypothetical products based on established chemical principles.
Oxidation Reactions of the Benzyl Group
The benzylic C-H bonds in this compound are activated and can be selectively oxidized under various conditions. masterorganicchemistry.comlibretexts.orgmdpi.comlibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methylene (B1212753) group to a ketone, yielding (3-(benzoyl)cyclobutyl)methanamine. masterorganicchemistry.comlibretexts.orgyoutube.com Milder and more selective oxidizing agents can also be employed to achieve this transformation. mdpi.com It is important to note that harsh oxidation conditions can potentially lead to cleavage of the C-C bond between the benzyl group and the cyclobutane ring. masterorganicchemistry.comlibretexts.org
Benzylic Functionalization Strategies
Beyond oxidation, the benzylic position offers other opportunities for functionalization. Benzylic bromination using N-bromosuccinimide (NBS) under radical conditions can introduce a bromine atom, which can then be displaced by a variety of nucleophiles to introduce new functional groups. libretexts.org Furthermore, modern catalytic methods, including those utilizing palladium or manganese, have been developed for the direct C-H amination or etherification at benzylic positions, offering more direct routes to a diverse range of derivatives. nih.govnih.govrsc.org
Synthesis of Advanced Analogues and Congeners of this compound for Structure-Activity Relationship (SAR) Probes
The synthesis of analogues of this compound is crucial for exploring its structure-activity relationships (SAR) in various contexts, such as medicinal chemistry. nih.gov By systematically modifying different parts of the molecule, researchers can gain insights into how each structural feature contributes to its biological activity.
SAR studies would typically involve the synthesis of a library of compounds with variations in:
The Amino Group: Acylation, alkylation, or conversion to other nitrogen-containing functional groups.
The Cyclobutane Ring: Introduction of substituents, or its replacement with other cycloalkane rings (e.g., cyclopentyl, cyclohexyl) to probe the effect of ring size and conformation.
The Benzyl Group: Introduction of various substituents (electron-donating or electron-withdrawing) at different positions on the aromatic ring to study electronic and steric effects. The phenyl ring could also be replaced by other aromatic or heteroaromatic systems.
These synthetic efforts would generate a collection of analogues, which could then be evaluated in biological assays to build a comprehensive SAR profile.
Design Principles for Analogue Libraries
The design of analogue libraries for a scaffold such as this compound would be guided by the goal of systematically exploring the chemical space around the core structure to identify compounds with desired properties. Key principles would involve:
Scaffold Hopping and Isosteric Replacement: The cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional geometry. Analogue design could explore replacing the cyclobutane with other cyclic systems (e.g., cyclopentane (B165970), cyclohexane, or heterocyclic rings) to probe the importance of this specific scaffold. Similarly, the benzyl group could be replaced with other aryl or alkyl substituents to investigate steric and electronic effects.
Functional Group Interconversion: The primary amine of this compound is a key handle for derivatization. An analogue library would be constructed by modifying this amine to a wide range of functional groups, including secondary and tertiary amines, amides, sulfonamides, and ureas.
Privileged Structure-Based Design: If the this compound scaffold were identified as a "privileged structure"—a framework that can bind to multiple biological targets—analogue design would focus on decorating the core with various substituents to modulate activity and selectivity.
A hypothetical analogue library design for this compound could be represented as follows:
| R1 (Modification of Benzyl Group) | R2 (Modification of Amine) |
| Phenyl | -NH-Alkyl |
| 4-Chlorophenyl | -NH-Acyl |
| 4-Methoxyphenyl | -N(Alkyl)2 |
| Thienyl | -NH-SO2-Aryl |
| Cyclohexyl | -NH-CO-NH-Aryl |
This table illustrates a systematic approach to generating a library of analogues by varying substituents at two key positions of the parent molecule.
Diversity-Oriented Synthesis Approaches for this compound Derivatives
Diversity-oriented synthesis (DOS) aims to generate a collection of structurally diverse molecules from a common starting material. For this compound, a DOS approach would leverage the reactivity of both the cyclobutane ring and the primary amine to create a wide array of molecular skeletons.
A potential DOS strategy could start from a common intermediate, such as a functionalized cyclobutanone. This intermediate could then undergo a series of branching reaction pathways. For instance, a Wittig reaction could introduce an exocyclic double bond, which could then participate in various cycloaddition reactions. Alternatively, reduction of the ketone followed by functionalization of the resulting alcohol would provide another set of derivatives. The introduction of the aminomethyl group could be achieved through reductive amination at a late stage.
While no specific DOS pathways for this compound have been reported, the principles of DOS suggest that a flexible synthetic route with multiple branch points would be key to generating a library with high skeletal diversity.
Parallel Synthesis and Combinatorial Chemistry Techniques
Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds. These techniques would be highly applicable to the derivatization of the primary amine of this compound.
In a parallel synthesis approach, the starting amine would be dispensed into an array of reaction vessels (e.g., a 96-well plate). To each well, a different building block, such as an acyl chloride, sulfonyl chloride, or isocyanate, would be added. This allows for the simultaneous synthesis of a large number of amides, sulfonamides, and ureas, respectively.
Illustrative Parallel Synthesis Scheme for this compound Derivatives:
| Reaction Type | Reagent (R-X) | Product |
| Acylation | R-COCl | (3-Benzylcyclobutyl)methyl-NHCOR |
| Sulfonylation | R-SO2Cl | (3-Benzylcyclobutyl)methyl-NHSO2R |
| Reductive Amination | R-CHO, NaBH(OAc)3 | (3-Benzylcyclobutyl)methyl-NHCH2R |
| Michael Addition | R-CH=CHCO2Et | (3-Benzylcyclobutyl)methyl-NHCH(R)CH2CO2Et |
Combinatorial chemistry could further expand the diversity of the library by employing a "split-and-pool" strategy. This would involve synthesizing a mixture of compounds on a solid support, where each bead carries a single compound. While more complex, this approach can generate vast libraries for high-throughput screening.
Advanced Structural Characterization and Conformational Analysis of 3 Benzylcyclobutyl Methanamine
High-Resolution Spectroscopic Techniques for Structural Elucidation of (3-Benzylcyclobutyl)methanamine and its Derivatives
Advanced spectroscopic methods are crucial for the detailed structural elucidation of organic molecules like this compound.
High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of this compound. miamioh.edu Analysis of its fragmentation pattern would offer valuable information about its structure. Expected fragmentation pathways for primary amines often involve the loss of an alkyl radical via α-cleavage. miamioh.edu However, specific fragmentation data for this compound, which would be necessary for a detailed mechanistic pathway analysis, is not documented. While general fragmentation patterns of amines are known, the specific influence of the benzylcyclobutyl moiety cannot be determined without experimental data. miamioh.edudocbrown.info
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Crystal Engineering Principles for this compound Co-crystals and Salts
The primary amine group in this compound makes it a suitable candidate for forming salts with various acids or co-crystals with other neutral molecules through hydrogen bonding. nih.gov The principles of crystal engineering could be applied to design novel solid forms with tailored physicochemical properties. nih.gov This process involves selecting appropriate co-formers that can interact with the amine group or the aromatic ring. However, there are no published reports on the synthesis or characterization of any co-crystals or salts of this compound.
Conformational Analysis in the Crystalline State
A crystal structure would provide precise information about the bond lengths, bond angles, and torsion angles of this compound in the solid state. This would reveal the preferred conformation of the cyclobutane (B1203170) ring and the orientation of the benzyl (B1604629) and methanamine substituents. Such data is fundamental for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules in the crystal lattice. In the absence of any crystallographic studies, this information remains unknown.
Conformational Dynamics and Preferred Conformations of this compound in Solution
The conformational landscape of this compound in solution is dictated by the inherent strain of the cyclobutane ring and the steric and electronic influences of its substituents. Unlike larger cycloalkanes such as cyclohexane, which has a relatively rigid chair conformation, cyclobutane is in a constant state of flux between puckered, or "butterfly," conformations. libretexts.orglibretexts.org This dynamic equilibrium is crucial for understanding the molecule's chemical behavior and its interactions in a biological context. The puckering of the ring serves to alleviate some of the torsional strain that would be present in a planar conformation, where all substituents would be eclipsed. libretexts.orgmaricopa.edu However, this puckering slightly increases the angle strain, as the internal C-C-C bond angles decrease from 90° to about 88°. libretexts.org The energy barrier for this ring inversion is typically low, on the order of 1.5 kcal/mol, allowing for rapid interconversion between puckered conformers at room temperature. maricopa.edu
For a 1,3-disubstituted cyclobutane such as this compound, two diastereomers exist: cis and trans. The conformational preference for each diastereomer is determined by the energetic cost of placing the benzyl and aminomethyl groups in either axial or equatorial positions.
A comprehensive understanding of the conformational landscape of this compound is achieved through a synergistic combination of computational modeling and experimental validation. acs.org This dual approach allows for a detailed mapping of the potential energy surface and identification of the most stable conformers in solution.
Computational Methods:
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to calculate the geometries and relative energies of different conformers. acs.org By systematically rotating the substituents and exploring different ring puckering angles, a detailed potential energy surface can be generated. These calculations can predict the lowest energy conformations (e.g., diequatorial vs. axial-equatorial) and the energy barriers between them.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule in a solvent environment over time. acs.org By simulating the movements of the molecule and surrounding solvent molecules, MD can reveal the preferred conformations and the pathways of conformational interconversion, offering a more realistic picture of the molecule's behavior in solution.
Experimental Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a primary experimental tool for conformational analysis in solution. acs.org Key parameters such as coupling constants (³J) and Nuclear Overhauser Effects (NOEs) provide information about the dihedral angles and through-space proximity of protons, respectively. For instance, the magnitude of the coupling constants between protons on the cyclobutane ring can help determine the degree of ring puckering and the axial or equatorial orientation of the substituents.
X-ray Crystallography: While providing a static picture of the molecule in the solid state, X-ray diffraction data can be invaluable for validating the geometries predicted by computational methods. acs.org The solid-state conformation often corresponds to one of the low-energy conformers present in solution.
These methods, when used in concert, provide a robust model of the conformational preferences and dynamics of this compound. acs.org
In 1,3-disubstituted cyclobutanes, the substituents can be arranged in a cis or trans configuration, each having distinct conformational preferences to minimize steric strain. The primary driving force for conformational preference in substituted cycloalkanes is the avoidance of unfavorable steric interactions. libretexts.org
trans-(3-Benzylcyclobutyl)methanamine: In the trans isomer, the most stable conformation is typically the one where both the benzyl and the aminomethyl groups occupy equatorial positions on the puckered ring. This arrangement minimizes 1,3-diaxial interactions, which are a significant source of steric strain. A ring-flip to a diaxial conformation would be energetically highly unfavorable.
cis-(3-Benzylcyclobutyl)methanamine: For the cis isomer, one substituent must be in an axial position while the other is equatorial. The ring will preferentially adopt a conformation that places the larger substituent in the more spacious equatorial position to minimize steric clashes with the axial hydrogen atoms on the same side of the ring. libretexts.org Given the relative sizes, the benzyl group is bulkier than the aminomethyl group. Therefore, the most stable conformation of the cis isomer will have the benzyl group in the equatorial position and the aminomethyl group in the axial position.
The puckered nature of the cyclobutane ring is a compromise to reduce torsional strain from eclipsed bonds at the cost of a slight increase in angle strain. libretexts.org The presence of substituents can modulate the degree of puckering and the barrier to ring inversion.
| Isomer | Substituent Positions | Relative Stability | Primary Steric Interactions |
| trans | Diequatorial | Most Stable | Minimized |
| trans | Diaxial | Least Stable | Significant 1,3-diaxial interactions |
| cis | Equatorial Benzyl, Axial Aminomethyl | More Stable | 1,3-diaxial interaction with aminomethyl group |
| cis | Axial Benzyl, Equatorial Aminomethyl | Less Stable | 1,3-diaxial interaction with bulky benzyl group |
This table provides an illustrative overview of the expected conformational preferences based on general principles of stereochemistry.
Beyond simple steric repulsion, more subtle intramolecular interactions can influence the conformational equilibrium of this compound. These non-covalent interactions, although weak, can collectively shift the balance between different conformers.
Intramolecular Hydrogen Bonding: In the cis isomer, where one substituent is axial and the other is equatorial, there is a possibility for an intramolecular hydrogen bond to form between the nitrogen atom of the aminomethyl group and the π-electron cloud of the benzyl group's aromatic ring (N-H···π interaction). This type of interaction, while weak, could provide additional stabilization to the conformer where the aminomethyl group is axial and oriented towards the equatorial benzyl group.
Dispersion Forces (van der Waals Interactions): Attractive London dispersion forces between the benzyl group and the cyclobutane ring can also play a role. The specific puckering angle and the orientation of the benzyl group will be influenced by the need to optimize these stabilizing interactions while minimizing steric repulsion.
Chiroptical Properties and Stereochemical Purity Determination for Enantiomerically Enriched this compound
This compound possesses a chiral center (for the cis isomer) or is a chiral molecule (for the trans isomer), making it optically active. The determination of its absolute configuration and enantiomeric purity is critical. Chiroptical spectroscopic techniques are powerful, non-destructive methods for this purpose.
Chiroptical Spectroscopy:
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. capes.gov.br The benzene (B151609) ring of the benzyl group acts as a chromophore. The sign and intensity of the Cotton effects in the ECD spectrum, particularly the 1Lb band around 260 nm, can be correlated with the absolute configuration of the chiral centers. acs.org The analysis often involves comparing the experimental spectrum to spectra predicted by quantum-mechanical calculations (e.g., time-dependent DFT) for a given enantiomer. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption in the IR region. researchgate.netyoutube.com It is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational and configurational information, even for molecules lacking a strong UV chromophore. researchgate.netresearchgate.net The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a known absolute configuration, the stereochemistry of the sample can be unambiguously assigned.
| Technique | Spectral Region | Chromophore/Vibrational Mode | Information Obtained |
| ECD | UV-Vis (200-400 nm) | Benzene ring (π → π*) | Absolute Configuration |
| VCD | Infrared (4000-650 cm⁻¹) | C-H, N-H, C-C stretching and bending modes | Absolute Configuration & Conformation |
This is an illustrative table summarizing the application of chiroptical techniques.
Stereochemical Purity Determination: The enantiomeric excess (ee) or enantiomeric purity of a sample of this compound can be determined using several methods, with NMR spectroscopy being particularly common.
NMR with Chiral Solvating Agents (CSAs): Enantiomers are indistinguishable in a standard NMR spectrum. However, in the presence of a chiral solvating agent (e.g., (R)- or (S)-1,1'-bi-2-naphthol), the enantiomers of the amine form transient diastereomeric complexes. libretexts.org These diastereomeric complexes have different magnetic environments, leading to separate, resolvable signals in the ¹H NMR spectrum for each enantiomer. nih.govacs.org The enantiomeric excess can then be calculated by integrating the signals corresponding to each enantiomer.
NMR with Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the amine with a chiral derivatizing agent to form a covalent bond, creating a pair of diastereomers. researchgate.net For example, reacting the amine with Mosher's acid chloride or a chiral boronic acid derivative forms diastereomeric amides or iminoboronates, respectively, which will exhibit distinct signals in the NMR spectrum, allowing for quantification. nih.govresearchgate.net
These NMR-based methods are often rapid and require only small amounts of sample, making them highly valuable for assessing the success of asymmetric syntheses. libretexts.orgacs.org
Computational and Theoretical Chemistry of 3 Benzylcyclobutyl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and predicting the reactivity of (3-benzylcyclobutyl)methanamine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT calculations are commonly employed to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry.
For a molecule like this compound, a common approach involves using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) to perform geometry optimization. This process systematically adjusts the positions of the atoms until the lowest energy conformation is found. The puckered nature of the cyclobutane (B1203170) ring and the rotational freedom of the benzyl (B1604629) and methanamine groups make identifying the global minimum a key objective.
The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, the puckering of the cyclobutane ring, a defining feature of this cyclic system, can be quantified. In substituted cyclobutanes, the ring typically adopts a non-planar, puckered conformation to alleviate torsional strain. dalalinstitute.com The degree of puckering is influenced by the steric bulk and electronic nature of the substituents.
Beyond geometry, DFT calculations yield a wealth of electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are useful for predicting sites susceptible to electrophilic or nucleophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also obtained. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Representative DFT-Calculated Geometrical Parameters for this compound Moieties
| Parameter | Description | Typical Calculated Value (B3LYP/6-31G*) |
| C-C (cyclobutane) | Carbon-carbon bond length in the cyclobutane ring | ~ 1.55 Å |
| C-C (benzyl) | Carbon-carbon bond length in the phenyl ring | ~ 1.39 Å |
| C-N | Carbon-nitrogen bond length in the methanamine group | ~ 1.47 Å |
| Puckering Angle | Dihedral angle defining the cyclobutane ring puckering | 20-30° |
| C-C-C (cyclobutane) | Internal bond angle in the cyclobutane ring | ~ 88-90° |
| H-N-H | Bond angle in the primary amine | ~ 106° |
Note: The values in this table are illustrative and based on typical values for similar structural motifs. Actual calculated values would be specific to the lowest energy conformer of this compound.
For situations demanding higher accuracy, ab initio (from first principles) methods that are more computationally intensive than DFT can be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is the interaction between electrons.
These high-level calculations are particularly valuable for refining the relative energies of different conformers of this compound. Given the flexibility of the benzyl and methanamine side chains, as well as the puckering of the cyclobutane ring, multiple low-energy conformers may exist. Accurate energy calculations are crucial for determining the Boltzmann population of each conformer at a given temperature.
Furthermore, ab initio methods are the gold standard for calculating properties that are highly sensitive to electron correlation, such as activation barriers for chemical reactions or weak intermolecular interactions. For example, understanding the rotational barrier of the benzyl group or the inversion barrier of the puckered cyclobutane ring can be achieved with high accuracy using these methods. nih.gov
The basicity of the amine group in this compound is a key chemical property that influences its behavior in biological and chemical systems. Computational methods can predict the pKa value of the conjugate acid of the amine, providing a quantitative measure of its basicity.
A common approach involves the use of a thermodynamic cycle, often referred to as a Born-Haber cycle, in conjunction with quantum chemical calculations. taylorfrancis.com This cycle relates the pKa to the Gibbs free energy of deprotonation in solution. The calculation requires several steps:
Gas-phase calculations: The Gibbs free energies of the protonated and neutral forms of this compound are calculated in the gas phase using a method like DFT (e.g., B3LYP/6-311++G(d,p)). taylorfrancis.com
Solvation free energies: The free energies of solvation for both the protonated and neutral species are calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This model approximates the solvent as a continuous dielectric medium.
Thermodynamic cycle: The pKa is then calculated using the following equation: pKa = (ΔGsolv) / (2.303 * RT) where ΔGsolv is the free energy change of the deprotonation reaction in solution, R is the gas constant, and T is the temperature.
For primary alkylamines, which this compound belongs to, this computational approach has been shown to yield pKa values in good agreement with experimental data. devagirijournals.comresearchgate.net The predicted pKa value for this compound is expected to be in the typical range for primary amines, though the specific value will be influenced by the electronic effects of the benzyl and cyclobutyl groups.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. This approach is essential for exploring the vast conformational space of a flexible molecule like this compound and for explicitly modeling the effects of a solvent environment.
MD simulations rely on a set of empirical potential energy functions and parameters known as a force field. wikipedia.org The accuracy of an MD simulation is critically dependent on the quality of the force field used. While general-purpose force fields like AMBER, CHARMM, and GROMOS exist, they may not have specific, highly accurate parameters for a novel structure like this compound.
Developing a specific force field for this molecule would involve:
Parameter Assignment: Assigning atom types to each atom in the molecule based on its chemical environment.
Parameter Derivation: Deriving parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. Bonded parameters are often derived from quantum chemical calculations (e.g., by fitting to the potential energy surface around the equilibrium geometry). Non-bonded parameters, particularly partial atomic charges, are often derived to reproduce the quantum mechanically calculated electrostatic potential.
Validation: The new force field parameters must be validated by comparing the results of MD simulations with available experimental data or high-level quantum chemical calculations. For example, one could compare the simulated density of the liquid form of the compound with an experimental measurement. For amines and cycloalkanes, specific force field development has been shown to improve the accuracy of simulated properties. uni-paderborn.deaip.org
Table 2: Key Components of a Molecular Mechanics Force Field for this compound
| Interaction Term | Functional Form | Parameters to be Determined |
| Bond Stretching | E = kb(r - r0)2 | Force constant (kb), Equilibrium bond length (r0) |
| Angle Bending | E = kθ(θ - θ0)2 | Force constant (kθ), Equilibrium angle (θ0) |
| Torsional (Dihedral) | E = Σ Vn[1 + cos(nφ - γ)] | Barrier height (Vn), Periodicity (n), Phase angle (γ) |
| van der Waals | Lennard-Jones: E = 4ε[(σ/r)12 - (σ/r)6] | Well depth (ε), Collision diameter (σ) |
| Electrostatic | Coulomb's Law: E = (qiqj) / (εrrij) | Partial atomic charges (qi, qj) |
With a validated force field, MD simulations can be performed to explore the conformational landscape of this compound. The conformational landscape is a multi-dimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates. frontiersin.orgresearchgate.net
By simulating the molecule's trajectory over time, typically on the nanosecond to microsecond timescale, a wide range of conformations can be sampled. This allows for the identification of the most populated conformational states and the energy barriers between them. For this compound, key conformational features to explore include:
Cyclobutane Ring Puckering: The interconversion between the two equivalent puckered "butterfly" conformations of the cyclobutane ring. dalalinstitute.com
Benzyl Group Rotation: The rotation around the bond connecting the benzyl group to the cyclobutane ring.
Methanamine Group Rotation: The rotation around the bond connecting the methanamine group to the cyclobutane ring.
The results of these simulations can be visualized as a free energy landscape, where the low-energy regions correspond to the most stable and frequently visited conformations. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. The presence of explicit solvent molecules in the simulation also provides a more realistic picture of how solvent interactions can influence conformational preferences.
Analysis of Intermolecular Interactions and Hydration Shells
The non-covalent interactions of this compound are pivotal in determining its physical properties and its interactions with other molecules. Computational methods allow for a detailed examination of these forces. The primary intermolecular interactions involving this compound are hydrogen bonding, originating from the primary amine group (-NH2), and van der Waals forces, particularly π-π stacking from the benzyl group and dispersion forces from the cyclobutyl ring and methylene (B1212753) spacer.
The amine group can act as both a hydrogen bond donor and acceptor, leading to self-association or interactions with other polar molecules. The lone pair of electrons on the nitrogen atom can accept a hydrogen bond, while the hydrogen atoms can be donated. The benzyl group, with its electron-rich aromatic ring, can participate in π-π stacking interactions with other aromatic systems.
Hydration Shells:
In an aqueous environment, this compound is surrounded by a hydration shell of water molecules. Molecular dynamics (MD) simulations are instrumental in characterizing the structure and dynamics of these shells. The primary amine group forms strong, directed hydrogen bonds with water molecules, creating a structured first hydration shell. The hydrophobic benzyl and cyclobutyl groups, in contrast, induce a more ordered, cage-like structure in the surrounding water, which is entropically unfavorable.
The analysis of radial distribution functions (RDFs) from MD simulations can quantify the structure of these hydration shells. For instance, the N-O RDF would show a sharp peak at a short distance, indicating the strong hydrogen bonding of the amine group with water.
Hypothetical Radial Distribution Function Peak Distances for this compound in Water
| Atom Pair (Analyte-Water) | Peak Distance (Å) | Interaction Type |
| N-O | 2.8 | Hydrogen Bond |
| N-H (water) | 3.5 | Hydrogen Bond |
| C (benzyl)-O | 3.7 | Hydrophobic Hydration |
| C (cyclobutyl)-O | 3.6 | Hydrophobic Hydration |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.
Computational Studies on Reaction Mechanisms Involving this compound
Computational chemistry provides powerful tools to elucidate the mechanisms of reactions involving this compound, whether it acts as a reactant, product, or ligand.
For any chemical reaction, the transition state (TS) represents the highest energy point along the reaction coordinate. Locating this TS and calculating its energy relative to the reactants (the energy barrier) is crucial for understanding the reaction's feasibility and kinetics. Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly employed for this purpose.
For instance, in a nucleophilic substitution reaction where the amine group of this compound attacks an electrophilic center, computational methods can model the geometry of the TS, where the new bond is partially formed and the leaving group bond is partially broken. The calculated energy barrier would indicate how fast this reaction proceeds. The puckered nature of the cyclobutane ring adds a layer of complexity, as its conformation can influence the accessibility of the reacting center and the stability of the transition state. youtube.com
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to map out the entire reaction pathway from reactants to products, confirming that the located TS indeed connects the desired minima. This analysis provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. For complex reactions, multiple pathways and intermediates may exist, and computational studies can help identify the most favorable one.
This compound can potentially serve as a ligand in transition-metal-catalyzed reactions. Its amine group can coordinate to a metal center, and the benzyl and cyclobutyl moieties can provide steric bulk and secondary interactions that influence the catalyst's activity and selectivity.
Computational modeling of such catalytic cycles involves calculating the energies of all intermediates and transition states. This allows for the identification of the rate-determining step and provides insights into how the ligand's structure can be modified to improve the catalyst's performance. For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps with this compound as a ligand. calstate.edu
Predictive Modeling of Molecular Recognition Features and Binding Modes based on the this compound Framework
Understanding how this compound and its derivatives might interact with biological targets or other host molecules is a key area where predictive modeling is invaluable.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govjscimedcentral.com Given the flexible nature of this compound, with its rotatable benzyl group and puckering cyclobutane ring, flexible ligand docking algorithms are essential. nih.govnih.gov
In a hypothetical docking study of a this compound derivative into an enzyme's active site, the primary amine could form crucial hydrogen bonds with polar residues, while the benzyl group might fit into a hydrophobic pocket, engaging in π-π or hydrophobic interactions. The cyclobutane scaffold would act as a constrained linker, holding these interacting groups in a specific spatial arrangement.
The results of docking simulations are typically ranked using a scoring function that estimates the binding affinity. This allows for the virtual screening of libraries of derivatives to identify promising candidates for further investigation.
Hypothetical Docking Results for a this compound Derivative
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |
| Kinase A | -8.5 | ASP165, LYS45 | Hydrogen Bond (amine) |
| PHE80 | π-π Stacking (benzyl) | ||
| LEU75, VAL30 | Hydrophobic (cyclobutyl) | ||
| Protease B | -7.2 | GLU102 | Salt Bridge (protonated amine) |
| TYR50 | π-π Stacking (benzyl) | ||
| ILE120 | Hydrophobic (cyclobutyl) |
This table presents hypothetical data for illustrative purposes. The binding affinities and interacting residues are not based on published experimental data for this compound.
Pharmacophore Modeling Based on this compound Substructures
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model does not represent a real molecule or a real association of functional groups but is an abstract concept that describes the common features shared by a set of active molecules. For a molecule like this compound, a pharmacophore model would be constructed by analyzing its key structural components: the benzyl group, the cyclobutane ring, and the aminomethyl group.
The primary substructures of this compound that would be critical in defining its pharmacophoric features are:
Aromatic Ring: The benzyl group provides a hydrophobic and potentially aromatic π-stacking feature.
Hydrophobic Core: The cyclobutane ring offers a rigid, three-dimensional hydrophobic scaffold. In medicinal chemistry, the inclusion of a cyclobutane fragment is often utilized to enforce a specific conformation on a molecule. lifechemicals.com Unlike more flexible alkyl chains, the puckered nature of the cyclobutane ring can orient substituents in well-defined spatial arrangements (cis/trans isomers), which can be crucial for receptor binding. The cyclobutane ring is considered advantageous as it does not significantly alter the electronic properties of a biologically active molecule. lifechemicals.com
Hydrogen Bond Donor: The primary amine of the methanamine group is a potent hydrogen bond donor.
Positive Ionizable Feature: Under physiological pH, the amine group will be protonated, presenting a positive charge that can engage in electrostatic interactions with negatively charged residues in a biological target.
A hypothetical pharmacophore model for a series of compounds including this compound would be generated by superimposing the structures of multiple active analogues and identifying the common spatial arrangement of these key features. The resulting model would highlight the critical distances and angles between these features required for biological activity.
For instance, in the context of designing mitofusin activators, a pharmacophore-based strategy was employed where introducing cycloalkyl modifications into a flexible linker was considered to create more rigid and metabolically stable compounds. nih.gov This approach underscores how the cyclobutane substructure in this compound could be key to its interaction with a target.
Table 1: Hypothetical Pharmacophoric Features of this compound Analogues
| Pharmacophoric Feature | Corresponding Substructure | Potential Interaction Type |
| Aromatic Ring (AR) | Benzyl Group | π-π Stacking, Hydrophobic |
| Hydrophobic (H) | Cyclobutane Ring | Van der Waals, Hydrophobic |
| Hydrogen Bond Donor (HBD) | Amine (-NH2) | Hydrogen Bonding |
| Positive Ionizable (PI) | Protonated Amine (-NH3+) | Ionic, Electrostatic |
This interactive table outlines the key pharmacophoric features derived from the substructures of this compound and its potential analogues.
Quantitative Structure-Activity Relationship (QSAR) Derivations from Analogues (Conceptual Basis)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. researchgate.net For this compound, a QSAR study would conceptually involve synthesizing and testing a series of analogues and then correlating their activities with calculated molecular descriptors.
The process of developing a QSAR model for analogues of this compound would follow these general steps:
Data Set Selection: A series of analogues would be designed by systematically modifying the core structure of this compound. Modifications could include:
Substitution on the phenyl ring (e.g., adding electron-withdrawing or electron-donating groups).
Altering the substitution pattern on the cyclobutane ring (e.g., cis vs. trans isomers, or moving the substituents to different positions).
Modifying the aminomethyl side chain (e.g., N-alkylation, or changing the linker length).
Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity, counts of specific functional groups.
3D Descriptors: Molecular shape, volume, surface area, and pharmacophore-based descriptors.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), pKa. longdom.org
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a selection of the most relevant descriptors to the biological activity. researchgate.netfrontiersin.org The goal is to create a model that can accurately predict the activity of new, untested compounds. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
For example, a hypothetical QSAR equation for a series of this compound analogues might look like:
log(1/IC50) = a(cLogP) - b(PSA) + c(J3D) + d*
Where:
IC50 is the concentration of the compound required to inhibit a biological process by 50%.
cLogP represents the lipophilicity of the compound.
PSA is the polar surface area.
J3D is a 3D shape descriptor.
a, b, and c are coefficients determined by the regression analysis, and d is a constant.
This equation would conceptually imply that the biological activity of these analogues increases with higher lipophilicity and a specific 3D shape, while it decreases with a larger polar surface area.
Table 2: Conceptual QSAR Descriptors for Analogues of this compound
| Analogue | Modification | cLogP | PSA (Ų) | J3D | Predicted Activity (log(1/IC50)) |
| 1 | Parent Compound | 3.5 | 26.0 | 0.85 | 5.2 |
| 2 | 4-Chloro on Benzyl | 4.2 | 26.0 | 0.87 | 5.8 |
| 3 | 4-Methoxy on Benzyl | 3.4 | 35.2 | 0.86 | 4.9 |
| 4 | trans-isomer | 3.6 | 26.0 | 0.91 | 5.5 |
| 5 | N-methyl | 3.8 | 12.0 | 0.84 | 5.4 |
This interactive table provides a conceptual illustration of how different analogues of this compound could have varying descriptor values, which in turn would influence their predicted biological activity based on a QSAR model.
Strategic Applications and Research Frontiers Involving the 3 Benzylcyclobutyl Methanamine Scaffold
Exploration of (3-Benzylcyclobutyl)methanamine as a Versatile Molecular Building Block in Complex Chemical Architectures
The potential of a molecule to serve as a building block hinges on its reactivity, stereochemistry, and the conformational properties it imparts to a larger structure. For this compound, its structure, featuring a cyclobutane (B1203170) ring, a benzyl (B1604629) group, and a primary amine, theoretically offers several points for chemical modification and incorporation into larger molecular frameworks. However, a detailed search of scientific databases and chemical literature did not yield any specific examples of its use in the following areas:
Incorporation into Macrocyclic Structures
Macrocycles, large ring-like molecules, are of significant interest in drug discovery and materials science. The synthesis of these structures often relies on the use of bifunctional building blocks that can be linked together. While the amine group of this compound provides a clear point for amide bond formation or other coupling reactions, no studies demonstrating its incorporation into a macrocyclic structure have been reported.
Design of Self-Assembling Molecular Systems
Self-assembly is the spontaneous organization of molecules into ordered structures. This process is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-stacking. The benzyl group of this compound could potentially participate in pi-stacking interactions, and the amine group can form hydrogen bonds. These features suggest a potential for this molecule to be used in the design of self-assembling systems. Nevertheless, no research has been published that explores this possibility.
Conceptualization of this compound as a Privileged Scaffold in Ligand Design and Medicinal Chemistry Research
A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. The identification and utilization of such scaffolds is a key strategy in medicinal chemistry.
Rationale for Scaffold Selection in Drug Discovery Programs
The selection of a scaffold for a drug discovery program is based on factors such as its synthetic accessibility, its ability to present functional groups in a specific three-dimensional arrangement, and its known interactions with biological targets. While the cyclobutane ring offers a degree of conformational rigidity and the benzyl group provides a lipophilic region, there is no evidence in the scientific literature to suggest that this compound has been identified or utilized as a privileged scaffold in any drug discovery program.
Design Principles for Novel Chemical Entities Incorporating the this compound Core
The design of new chemical entities based on a particular core involves modifying the core structure with various functional groups to optimize its biological activity and pharmacokinetic properties. Without any established biological activity or target engagement for the this compound core, there are currently no established design principles for creating new molecules based on this scaffold.
Role in Fragment-Based Drug Discovery Strategies
Fragment-based drug discovery (FBDD) has become a powerful paradigm for identifying lead compounds. This approach relies on screening small, low-complexity molecules, or "fragments," that typically bind with low affinity to a biological target. The structural information gleaned from these initial interactions then guides the optimization process, where fragments are grown, linked, or merged to generate more potent and selective drug candidates.
The this compound scaffold is well-suited for FBDD strategies due to several key features. The cyclobutane ring provides a rigid core that can be systematically decorated with different substituents to explore chemical space. The benzyl group can engage in favorable π-stacking or hydrophobic interactions within a protein's active site, while the primary amine of the methanamine group can serve as a hydrogen bond donor or a handle for further chemical modification.
In a hypothetical FBDD campaign targeting a novel therapeutic protein, a library of fragments could be designed around the this compound core. The initial fragment could be the parent compound itself. Subsequent iterations could involve modifying the aromatic ring of the benzyl group with various electron-donating or electron-withdrawing groups to modulate its electronic properties and binding interactions. Similarly, the amine could be acylated or alkylated to explore additional binding vectors.
The table below illustrates a hypothetical fragment evolution strategy starting from a this compound core.
| Fragment ID | Structure | Modification from Parent Scaffold | Rationale for Modification | Hypothetical Target Interaction |
| F-001 | This compound | Parent Scaffold | Establish baseline binding affinity | Hydrophobic interaction (benzyl), H-bond (amine) |
| F-002 | N-((3-benzylcyclobutyl)methyl)acetamide | Acylation of the amine | Neutralize charge, introduce H-bond acceptor | Explore pocket for acceptor group |
| F-003 | (3-(4-Fluorobenzyl)cyclobutyl)methanamine | Addition of fluorine to the benzyl ring | Modulate pKa, potential for halogen bonding | Enhance binding through specific halogen bond |
| F-004 | (3-Benzylcyclobutyl)methanol | Replacement of methanamine with methanol | Probe for H-bond donor/acceptor switch | Determine importance of the amine group |
This systematic approach allows researchers to map the structure-activity relationship (SAR) around the cyclobutane scaffold, guiding the design of more potent and drug-like molecules.
Development of this compound Derivatives as Probes for Chemical Biology Research
Chemical probes are essential tools for dissecting complex biological processes. These molecules are designed to interact with a specific protein or pathway, allowing for its visualization, isolation, or functional perturbation. The this compound scaffold can be readily adapted for the development of such probes.
Fluorescently labeled probes enable the visualization of a target protein's localization and dynamics within a cellular context. The primary amine of this compound serves as a convenient attachment point for a variety of fluorescent dyes. For instance, reaction with an N-hydroxysuccinimide (NHS) ester of a fluorophore, such as fluorescein (B123965) or rhodamine, would yield a stable amide linkage, covalently attaching the fluorescent tag to the scaffold.
The choice of fluorophore would depend on the specific application, considering factors like quantum yield, photostability, and spectral properties to avoid overlap with endogenous cellular fluorescence.
Biotinylation is a widely used technique for affinity-based purification of proteins. The high-affinity interaction between biotin (B1667282) and streptavidin or avidin (B1170675) allows for the selective capture of a biotinylated probe along with its binding partners. Similar to fluorescent labeling, the primary amine of this compound can be reacted with an activated biotin derivative, such as biotin-NHS, to generate a biotinylated probe.
This probe could then be incubated with a cell lysate. The protein-probe complex can be pulled down using streptavidin-coated beads, enabling the identification of the target protein and any associated proteins through techniques like mass spectrometry.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugating molecules. To employ this strategy, the this compound scaffold would first need to be functionalized with either an azide (B81097) or an alkyne group. For example, the primary amine could be acylated with an alkyne-containing carboxylic acid.
This "clickable" probe can then be introduced into a biological system. A corresponding azide- or alkyne-modified reporter tag (e.g., a fluorophore or biotin) can be added, leading to a specific and covalent linkage only at the site of the probe. This approach is particularly advantageous for in vivo applications due to its high specificity and biocompatibility.
The table below outlines potential chemical biology probes derived from the this compound scaffold.
| Probe Type | Modification Strategy | Reporter Tag | Application |
| Fluorescent Probe | Amide coupling via NHS ester | Fluorescein | Cellular imaging, localization studies |
| Affinity Probe | Biotinylation via NHS ester | Biotin | Protein pull-down, target identification |
| Clickable Probe | Acylation with alkyne-acid | Azide-functionalized fluorophore | Bioorthogonal labeling in live cells |
Potential Utility of this compound in Organocatalysis and Asymmetric Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. Chiral amines are a prominent class of organocatalysts, capable of promoting a wide range of enantioselective transformations.
The development of chiral versions of this compound could unlock its potential as an organocatalyst. The stereocenters on the cyclobutane ring, combined with the stereocenter that could be present at the carbon bearing the amine (if derivatized), would create a well-defined chiral environment.
For example, a chiral this compound derivative could be employed as a catalyst in asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. The primary amine could activate the substrate by forming an enamine or iminium ion intermediate, while the chiral scaffold would control the facial selectivity of the subsequent bond formation, leading to a high enantiomeric excess of the desired product.
Further modifications, such as the incorporation of additional hydrogen-bonding moieties (e.g., thioureas or squaramides) onto the scaffold, could lead to bifunctional catalysts with enhanced activity and stereoselectivity. The rigid cyclobutane backbone would serve to orient these functional groups in a precise three-dimensional arrangement, creating a highly organized catalytic pocket.
The table below presents hypothetical chiral organocatalysts based on the this compound scaffold and their potential applications.
| Catalyst ID | Structural Features | Proposed Catalytic Role | Target Asymmetric Reaction |
| C-001 | (1R,3R)-3-Benzylcyclobutyl)methanamine | Chiral primary amine | Enamine catalysis for Michael additions |
| C-002 | N-((1R,3R)-3-Benzylcyclobutyl)methyl)-N-methyl-L-prolinamide | Proline-derived secondary amine | Enhanced stereocontrol in aldol reactions |
| C-003 | (1R,3R)-N-((3-Benzylcyclobutyl)methyl)thiourea derivative | Bifunctional catalyst with H-bond donor | Asymmetric Henry reactions |
The exploration of this compound and its derivatives in these research frontiers holds significant promise for advancing drug discovery, chemical biology, and asymmetric synthesis.
Investigations into Reaction Mechanisms and Enantioselectivity Control
The synthesis of enantiomerically pure this compound and its derivatives presents a significant synthetic challenge and a frontier for mechanistic investigation. researchgate.net The control of stereochemistry in cyclobutane rings is a focal point of modern organic synthesis, with various strategies being developed to achieve high levels of enantioselectivity. acs.orgchemistryviews.org
Research in this area could focus on asymmetric catalytic methods, such as transition-metal-catalyzed [2+2] cycloadditions or the enantioselective functionalization of pre-existing cyclobutane skeletons. acs.orgnih.gov For instance, the development of a catalytic asymmetric synthesis could involve the use of chiral catalysts to control the formation of the cyclobutane ring, thereby establishing the desired stereochemistry at multiple centers. nih.gov Mechanistic studies would be crucial to understand the factors governing the stereochemical outcome of such reactions. These investigations might involve computational modeling and kinetic studies to elucidate the transition states and reaction pathways. pnas.org
One potential approach to achieving enantioselectivity is through the rhodium-catalyzed asymmetric ring-opening of bicyclic alkenes with amines. pnas.orgacs.orgacs.org While not directly applied to this compound, the principles of this methodology could be adapted. A working model for such reactions often involves the oxidative insertion of the rhodium catalyst with retention of configuration, followed by a nucleophilic attack with inversion of stereochemistry. pnas.org Understanding the role of the ligand and any halide effects would be paramount in optimizing the enantioselectivity for a substrate like a precursor to this compound. acs.orgacs.org
Another promising avenue is the use of palladium-catalyzed asymmetric allylic alkylation (AAA). chinesechemsoc.orgchinesechemsoc.orgthieme-connect.denih.gov This powerful C-C bond-forming reaction has been employed to create acyclic tetrasubstituted stereocenters and could be envisioned for the enantioselective synthesis of a suitably functionalized precursor to this compound. thieme-connect.de The mechanism of stereocontrol in Pd-AAA often involves the differentiation of enantiotopic faces of the nucleophile or electrophile by the chiral ligand. thieme-connect.de Detailed mechanistic studies would be necessary to understand how the choice of ligand, metal precursor, and reaction conditions influences the enantiomeric excess of the final product.
The following table outlines potential research directions for investigating reaction mechanisms and enantioselectivity in the synthesis of chiral this compound:
| Research Direction | Potential Methodologies | Key Mechanistic Questions to Address |
| Asymmetric [2+2] Cycloaddition | Chiral Lewis acid or organocatalyst promotion of the cycloaddition between a styrenic derivative and a suitable alkene. | Elucidation of the transition state geometry; understanding the role of the catalyst in facial selectivity. |
| Enantioselective C-H Functionalization | Directed C-H activation of a benzylcyclobutane precursor using a chiral transition metal catalyst. | regioselectivity and stereoselectivity of the C-H activation step; nature of the metal-ligand active species. |
| Kinetic Resolution of Racemic this compound | Enzymatic acylation or phosphorylation; chiral transition metal-catalyzed reaction that selectively consumes one enantiomer. | Enzyme or catalyst selectivity; determination of the kinetic parameters of the resolution. |
Ligand Design for Metal-Catalyzed Transformations
The this compound scaffold can serve as a building block for the design of novel chiral ligands for asymmetric catalysis. The primary amine functionality provides a convenient handle for derivatization, allowing for the incorporation of various coordinating groups such as phosphines, oxazolines, or other nitrogen-based ligands. The rigid cyclobutane core, coupled with the stereogenic centers, can create a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalyzed reactions.
The design of such ligands would draw upon established principles in asymmetric catalysis, where the steric and electronic properties of the ligand are fine-tuned to control the outcome of a reaction. For example, in rhodium-catalyzed asymmetric ring-opening reactions, it has been shown that for maximal enantioselectivity, the two phosphine (B1218219) groups of the ligand should be of different sizes. pnas.org This principle could be applied to ligands derived from this compound, where the benzyl and aminomethyl groups could be functionalized to create electronically and sterically distinct coordinating moieties.
Palladium-catalyzed asymmetric allylic alkylation is another area where ligands based on the this compound scaffold could find application. Chiral phosphoramidite (B1245037) ligands have shown excellent performance in terms of reactivity and enantioselectivity in such reactions. chinesechemsoc.org The amine group of this compound could be readily converted into a phosphoramidite, creating a new class of chiral ligands for exploration.
The table below presents a conceptual framework for the design of ligands based on the this compound scaffold and their potential applications in metal-catalyzed transformations.
| Ligand Class | Proposed Synthesis from this compound | Potential Metal-Catalyzed Application |
| P,N-Ligands | Reaction of the primary amine with a chlorophosphine to introduce a phosphine group. The benzyl group can be further functionalized. | Palladium-catalyzed asymmetric allylic alkylation; Rhodium-catalyzed asymmetric hydrogenation. |
| Chiral Diamines | Dimerization of this compound or reaction with a chiral linking unit. | Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. |
| Oxazoline (B21484) Ligands | Conversion of the aminomethyl group into an amino alcohol, followed by cyclization to form an oxazoline ring. | Copper-catalyzed asymmetric conjugate addition reactions. |
Further research into the synthesis and application of these novel ligands would involve the preparation of the corresponding metal complexes and their evaluation in a range of asymmetric transformations. Mechanistic studies would again be crucial to rationalize the observed levels of enantioselectivity and to guide the further optimization of the ligand structure.
Future Perspectives and Emerging Research Avenues for 3 Benzylcyclobutyl Methanamine
Interdisciplinary Research Collaborations Leveraging the (3-Benzylcyclobutyl)methanamine Scaffold
Realizing the full potential of the this compound scaffold necessitates a highly collaborative, interdisciplinary approach. The unique structural characteristics of this compound place it at the intersection of several scientific fields.
Furthermore, collaborations with pharmacologists and biochemists are essential to evaluate the biological activities of the newly synthesized compounds. The rigid cyclobutane (B1203170) scaffold is a promising core for developing therapeutic agents, and its potential can only be validated through rigorous biological screening and mechanism-of-action studies. researchgate.net
Finally, partnerships with materials scientists could uncover novel applications. The rigid, three-dimensional nature of the cyclobutane ring could be exploited in the design of new polymers or crystalline materials with unique physical and optical properties. The expertise of materials scientists would be crucial in characterizing these properties and envisioning new applications.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-azido-cyclobutanone |
| Monoethanolamine (MEA) |
| Diethanolamine (DEA) |
| Methyldiethanolamine (MDEA) |
| Diisopropylamine (DIPA) |
| Diglycolamine (DGA) |
| n-butylamine |
| Tetrachloro-p-benzoquinone (TCBQ) |
| 3-Acetylcoumarin |
| Salicylaldehyde |
| Ethyl acetoacetate |
| Piperidine |
| Ethanol |
| N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Benzylcyclobutyl)methanamine, and what critical reaction parameters must be optimized?
- Methodology :
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven cyclization of benzyl-substituted precursors to construct the cyclobutyl core. Optimize reaction temperature (e.g., −78°C to 25°C) and solvent polarity (e.g., tetrahydrofuran or dichloromethane) to control stereochemistry and minimize side reactions .
- Amine Functionalization : Employ reductive amination of ketone intermediates (e.g., 3-benzylcyclobutanone) with ammonia or ammonium acetate, using catalysts like sodium cyanoborohydride. Monitor pH (6–7) and reaction time (12–24 hours) to maximize yield .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound. Validate purity via HPLC (>95%) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H and ¹³C NMR. For example, cyclobutyl protons typically appear as multiplets at δ 2.5–3.5 ppm, while benzyl protons resonate as a singlet near δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 190.2) using ESI-MS or GC-MS.
- Infrared Spectroscopy (IR) : Identify primary amine N–H stretches (~3350 cm⁻¹) and cyclobutane C–C ring vibrations (~1450 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Safety Measures :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation exposure .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Avoid contact with strong acids or oxidizers .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s receptor binding affinity across different assay systems?
- Conflict Resolution Strategy :
- Assay Standardization : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Control for variables like buffer composition (e.g., Mg²+ concentration) and temperature .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in receptor isoforms. Validate with mutagenesis studies .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases in high-throughput screening datasets .
Q. What computational strategies predict the reactivity of this compound in novel reaction environments?
- Modeling Approaches :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclobutane ring (e.g., C–C bond ~85 kcal/mol) to assess strain-driven reactivity.
- Solvent Effects : Simulate solvation free energies (e.g., using COSMO-RS) to predict nucleophilic behavior in polar aprotic solvents .
- Transition State Analysis : Identify intermediates in ring-opening reactions (e.g., acid-catalyzed hydrolysis) using Gaussian 16 .
Q. How can enantioselective synthesis of this compound be achieved for chiral pharmacology studies?
- Enantiocontrol Methods :
- Chiral Catalysts : Use Jacobsen’s Co-salen complexes or BINOL-derived phosphoric acids to induce asymmetry during cyclobutane formation. Optimize catalyst loading (5–10 mol%) and solvent (toluene) .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) for selective acylation of racemic mixtures. Monitor enantiomeric excess (ee) via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
